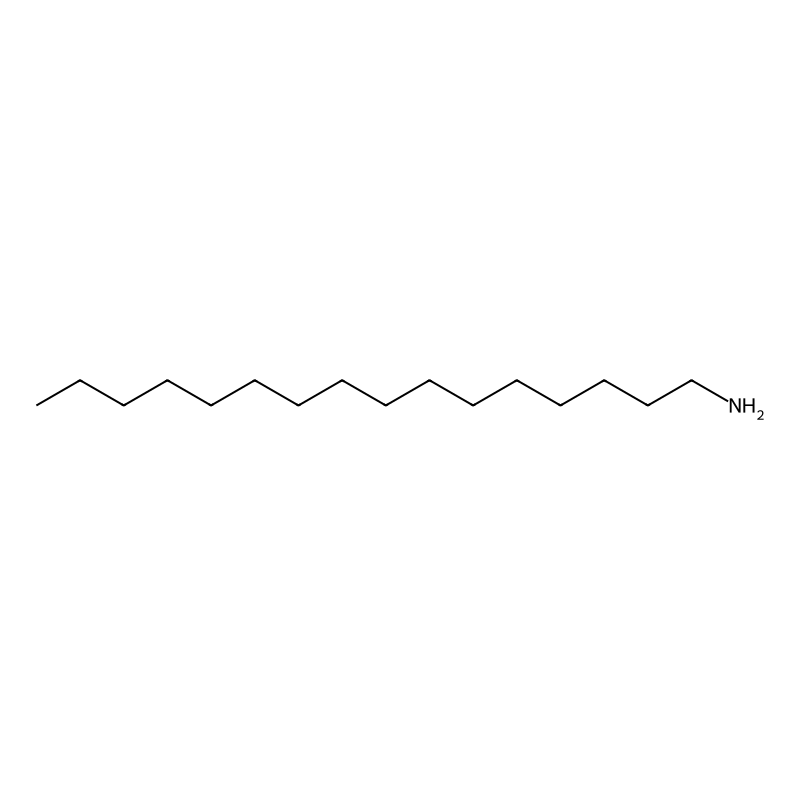Hexadecylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
1-Hexadecylamine is an alkylamine.
Hexadecylamine, also known as 1-hexadecanamine or cetylamine, is a long-chain aliphatic amine characterized by a linear structure containing a 16-carbon chain (C16H33) bonded to an amine group (NH2) . This compound is a white, waxy solid with a melting point of approximately 43-45 °C and a boiling point of around 330 °C . The unique feature of hexadecylamine is its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments due to its long hydrocarbon chain and terminal amine group . This property makes it significant in various applications, particularly in surfactant and emulsifying roles.
Additionally, hexadecylamine can react with isocyanates, forming urea derivatives, and may also undergo oxidation reactions . Its reactivity profile indicates that it may be incompatible with certain organic compounds such as halogenated organics and strong oxidizing agents .
Several synthesis methods for hexadecylamine are documented:
- Reductive Amination: Hexadecylamine can be synthesized through the reductive amination of palmitaldehyde with ammonia:
- Alkylation of Ammonia: Another method involves the reaction of ammonia with long-chain alcohols or their derivatives under suitable conditions.
- Direct Amination: The direct amination of fatty acids or their derivatives can also yield hexadecylamine .
These methods highlight the versatility in the synthesis of this compound, allowing for variations depending on the desired purity and scale.
Hexadecylamine finds utility in various fields:
- Surfactants: Due to its amphiphilic nature, it is used in formulating surfactants for detergents and emulsifiers.
- Corrosion Inhibitors: Its ability to form protective films on metal surfaces makes it valuable in corrosion prevention applications.
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
- Nanotechnology: Hexadecylamine is employed in the preparation of silica nanocapsules for thermal energy storage applications .
- Cosmetics: It is used in personal care products for its emulsifying properties.
Research has demonstrated that hexadecylamine interacts effectively with metal surfaces. For instance, studies using polarized neutron reflectometry have shown that hexadecylamine adsorbs onto iron surfaces from hydrocarbon solvents, forming dense monolayers that enhance surface properties . This interaction is characterized by electron donation from the nitrogen atom to positively charged iron ions, highlighting its utility in modifying surface chemistry.
Hexadecylamine belongs to a class of long-chain fatty amines. Here are some similar compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Octadecylamine | C18H39N | Longer carbon chain; used extensively in surfactants. |
| Dodecylamine | C12H27N | Shorter chain; often used in industrial applications. |
| Tetradecylamine | C14H31N | Intermediate length; utilized in personal care products. |
| Hexadecanol | C16H34O | Alcohol counterpart; used as an emulsifier and lubricant. |
Hexadecylamine's uniqueness lies in its specific carbon chain length (16 carbons), which influences its physical properties and applications compared to other fatty amines. Its amphiphilic nature allows it to serve specialized roles that may not be replicated by shorter or longer chain compounds.
Physical Description
Liquid
White waxy solid with an ammoniacal odor; [CAMEO] White crystalline solid with a weak odor; [Alfa Aesar MSDS]
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Flash Point
Heavy Atom Count
Density
Melting Point
UNII
Related CAS
2016-52-6 (acetate)
3151-59-5 (hydrofluoride)
Use Classification
General Manufacturing Information
1-Hexadecanamine: ACTIVE
Amines, C16-18 and C18-unsatd. alkyl: ACTIVE








